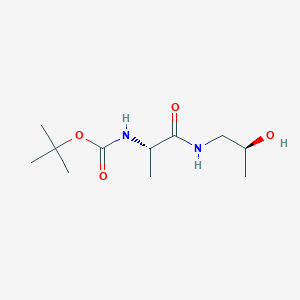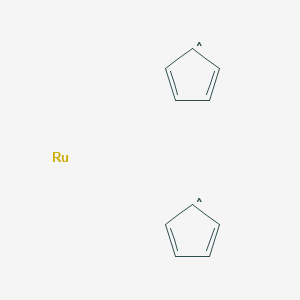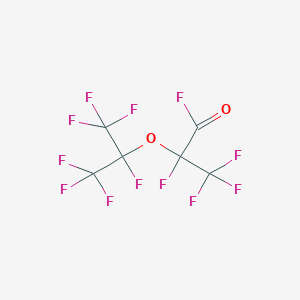![molecular formula C43H40N4O9 B12061930 [2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[4-[[6'-[3-(2,5-ジオキソピロール-1-イル)プロピルカルバモイルアミノ]-3-オキソスピロ[2-ベンゾフラン-1,9'-キサンテン]-3'-イル]アミノ]-2-メチル-4-オキソブタン-2-イル]-3,5-ジメチルフェニル]アセテートは、様々な科学分野で潜在的な用途を持つ、複雑な有機分子です。この化合物は、スピロ構造を特徴としており、これは2つの環が1つの原子を介して結合されているユニークな配置であり、その独特の化学的性質に貢献しています。
準備方法
合成経路と反応条件
[2-[4-[[6'-[3-(2,5-ジオキソピロール-1-イル)プロピルカルバモイルアミノ]-3-オキソスピロ[2-ベンゾフラン-1,9'-キサンテン]-3'-イル]アミノ]-2-メチル-4-オキソブタン-2-イル]-3,5-ジメチルフェニル]アセテートの合成は、通常、複数のステップを伴います。
スピロ化合物の形成: 最初のステップは、スピロ[2-ベンゾフラン-1,9'-キサンテン]コアの合成を伴います。これは、酸性条件下で、ベンゾフラン誘導体とキサンテン誘導体の縮合反応によって達成できます。
プロピルカルバモイルアミノ基の付加: 次のステップは、プロピルカルバモイルアミノ基の導入を伴います。これは、通常、プロピルカルバモイルアミノ基がスピロ化合物に付加される求核置換反応によって行われます。
アセテート基の形成: 最後のステップは、エステル化反応によってアセテート基を形成することを伴います。これは、中間化合物を、硫酸などの触媒の存在下で、無水酢酸と反応させることによって達成されます。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、再結晶やクロマトグラフィーなどの精製技術の実装が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にスピロ[2-ベンゾフラン-1,9'-キサンテン]コアで酸化反応を受けることができ、キノン誘導体の形成につながります。
還元: 還元反応はカルボニル基で起こり、それらをアルコールに変換します。
置換: アセテート基は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が通常使用されます。
置換: アミンやアルコールなどの求核剤は、置換反応に、しばしば塩基性条件下で使用されます。
主な生成物
酸化: キノン誘導体。
還元: アルコール誘導体。
置換: 使用された求核剤に応じて、様々な置換誘導体。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークなスピロ構造は、有機合成において貴重な中間体になります。
生物学
生物学的研究では、この化合物は、キサンテンコア(蛍光特性で知られている)のために、蛍光プローブとして使用できます。これは、イメージングや診断の用途で役立ちます。
医学
医学では、この化合物は、薬剤候補としての潜在的な用途があります。その複雑な構造により、様々な生物学的標的との相互作用が可能になり、創薬における潜在的なリード化合物になります。
産業
工業用途では、この化合物は、高度なポリマーやコーティングなどの、ユニークな特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used as a fluorescent probe due to its xanthene core, which is known for its fluorescent properties. This makes it useful in imaging and diagnostic applications.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its complex structure allows for interactions with various biological targets, making it a potential lead compound in drug discovery.
Industry
In industrial applications, the compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
作用機序
[2-[4-[[6'-[3-(2,5-ジオキソピロール-1-イル)プロピルカルバモイルアミノ]-3-オキソスピロ[2-ベンゾフラン-1,9'-キサンテン]-3'-イル]アミノ]-2-メチル-4-オキソブタン-2-イル]-3,5-ジメチルフェニル]アセテートの作用機序は、特定の分子標的との相互作用を伴います。スピロ構造により、タンパク質や酵素とのユニークな結合相互作用が可能になり、それらの活性を阻害または調節することができます。キサンテンコアは、細胞成分とも相互作用し、蛍光を引き起こす可能性があり、これはイメージングの用途で役立ちます。
類似の化合物との比較
類似の化合物
- [2-[4-[[6'-[3-(2,5-ジオキソピロール-1-イル)プロピルカルバモイルアミノ]-3-オキソスピロ[2-ベンゾフラン-1,9'-キサンテン]-3'-イル]アミノ]-2-メチル-4-オキソブタン-2-イル]-3,5-ジメチルフェニル]アセテート
- [2-[4-[[6'-[3-(2,5-ジオキソピロール-1-イル)プロピルカルバモイルアミノ]-3-オキソスピロ[2-ベンゾフラン-1,9'-キサンテン]-3'-イル]アミノ]-2-メチル-4-オキソブタン-2-イル]-3,5-ジメチルフェニル]ブチレート
ユニークさ
[2-[4-[[6'-[3-(2,5-ジオキソピロール-1-イル)プロピルカルバモイルアミノ]-3-オキソスピロ[2-ベンゾフラン-1,9'-キサンテン]-3'-イル]アミノ]-2-メチル-4-オキソブタン-2-イル]-3,5-ジメチルフェニル]アセテートのユニークさは、特定の官能基とスピロ構造にあり、これらは明確な化学的および生物学的特性をもたらします。類似の化合物と比較して、異なる反応性と結合特性を示す可能性があり、様々な用途において貴重な化合物になります。
この記事では、この化合物の合成、反応、用途、作用機序、および類似の化合物との比較を含む、包括的な概要を提供しています。
類似化合物との比較
Similar Compounds
- [2-[4-[[6’-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate
- [2-[4-[[6’-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] butyrate
Uniqueness
The uniqueness of [2-[4-[[6’-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C43H40N4O9 |
|---|---|
分子量 |
756.8 g/mol |
IUPAC名 |
[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate |
InChI |
InChI=1S/C43H40N4O9/c1-24-19-25(2)39(35(20-24)54-26(3)48)42(4,5)23-36(49)45-27-11-13-31-33(21-27)55-34-22-28(46-41(53)44-17-8-18-47-37(50)15-16-38(47)51)12-14-32(34)43(31)30-10-7-6-9-29(30)40(52)56-43/h6-7,9-16,19-22H,8,17-18,23H2,1-5H3,(H,45,49)(H2,44,46,53) |
InChIキー |
XMGVLBGRSCGJDI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)OC(=O)C)C(C)(C)CC(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)NCCCN6C(=O)C=CC6=O)C7=CC=CC=C7C(=O)O4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)
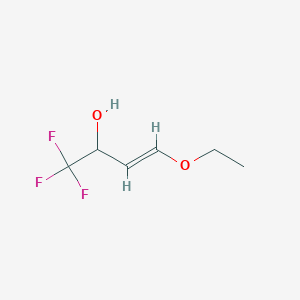

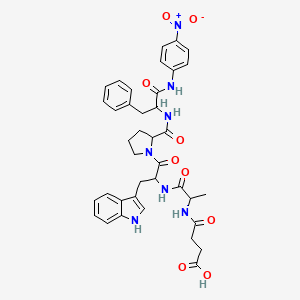
![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)


